molecular formula C15H14BrNO3 B2943887 (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol CAS No. 136286-93-6

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol

Cat. No.: B2943887
CAS No.: 136286-93-6
M. Wt: 336.185
InChI Key: IHFBXTFRZRNOKT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol is a chemical compound with the molecular formula C15H14BrNO3 and a molecular weight of 336.18 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

The synthesis of (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2,4-dimethoxyaniline under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The imine group in the compound can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. The bromine atom may also participate in halogen bonding, influencing molecular interactions and pathways .

Comparison with Similar Compounds

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol can be compared with similar compounds such as:

    4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol: Similar structure but different substituents.

    2-(((2,4-dimethoxyphenyl)imino)methyl)phenol: Lacks the bromine atom, affecting its reactivity and interactions.

    4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)aniline: Contains an aniline group instead of a phenol group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-bromo-2-[(2,4-dimethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBXTFRZRNOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.